N-(1H-indol-2-ylcarbonyl)-L-phenylalanine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)-L-phenylalanine is a compound that features an indole moiety attached to a phenylalanine residue. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . The indole ring system is prevalent in many alkaloids and has been extensively studied for its pharmacological properties .
Preparation Methods
The synthesis of N-(1H-indol-2-ylcarbonyl)-L-phenylalanine typically involves the coupling of an indole derivative with L-phenylalanine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by coupling with L-phenylalanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(1H-indol-2-ylcarbonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position. Common reagents for these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and electrophiles like halogens for substitution.
Scientific Research Applications
N-(1H-indol-2-ylcarbonyl)-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylcarbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
N-(1H-indol-2-ylcarbonyl)-L-phenylalanine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a similar indole structure. The uniqueness of this compound lies in its specific combination of the indole moiety with L-phenylalanine, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(15-11-13-8-4-5-9-14(13)19-15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
MDGSLYWHCJHBAA-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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